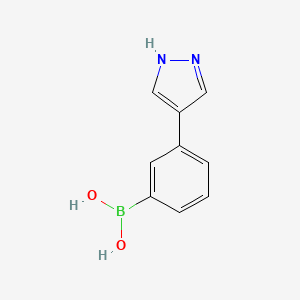
3-(1H-Pyrazol-4-YL)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Pyrazol-4-YL)phenylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further bonded to a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-4-YL)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., bromobenzene), pyrazole, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1H-Pyrazol-4-YL)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
3-(1H-Pyrazol-4-YL)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which 3-(1H-Pyrazol-4-YL)phenylboronic acid exerts its effects depends on its specific application. In the context of enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The pyrazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
3-(1H-Pyrazol-4-YL)phenylboronic acid is unique due to the presence of both a pyrazole ring and a boronic acid moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and bioactive molecules.
生物活性
3-(1H-Pyrazol-4-YL)phenylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and its role as an inhibitor of β-lactamases. This article explores the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C9H9BN2O2
- Molecular Weight : 179.99 g/mol
- CAS Number : 72212609
The compound features a boronic acid moiety, which is crucial for its biological interactions, particularly in inhibiting enzymes such as β-lactamases.
The primary mechanism by which this compound exhibits its biological activity is through its interaction with β-lactamases. These enzymes are responsible for the resistance seen in various bacterial strains against β-lactam antibiotics. By forming a reversible covalent bond with the active site of these enzymes, boronic acids can inhibit their function, thereby restoring the efficacy of β-lactam antibiotics like cefotaxime in resistant strains of bacteria such as Klebsiella pneumoniae.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the phenylboronic acid structure can significantly influence its inhibitory potency against β-lactamases. For instance, derivatives with different substituents on the pyrazole ring have been synthesized and tested for their Ki values (inhibition constants). Notably:
- Ki Values : The most potent inhibitors identified had Ki values around 0.032 μM, indicating strong binding affinity to the enzyme.
- pKa Variability : The acid dissociation constants (pKa) of these compounds ranged from 5.98 to 10.0, suggesting that pKa tuning can enhance target interaction and improve biological activity .
Case Studies
- Inhibition of KPC-2 : A study demonstrated that this compound derivatives effectively inhibited KPC-2, a class A β-lactamase. The introduction of various functional groups on the phenyl ring was shown to modulate both the binding affinity and biological activity .
- Antibacterial Activity : In disk diffusion assays, compounds containing the pyrazole moiety exhibited significant antibacterial effects when combined with cefotaxime against resistant strains of Escherichia coli. The results indicated that these compounds could potentially be developed into new therapeutic agents to combat antibiotic resistance .
Comparative Analysis
To better understand the efficacy of this compound compared to other boronic acid derivatives, a comparison table is provided below:
| Compound Name | Ki Value (μM) | pKa Range | Notable Activity |
|---|---|---|---|
| This compound | 0.032 | 5.98 - 10 | Inhibits KPC-2; restores cefotaxime activity |
| Triazole-substituted phenylboronic acids | 0.038 | 6.0 - 8.2 | Effective against KPC-2; varied substituents |
| Phenylboronic acid | >0.5 | 4 - 10 | General β-lactamase inhibition |
特性
分子式 |
C9H9BN2O2 |
|---|---|
分子量 |
187.99 g/mol |
IUPAC名 |
[3-(1H-pyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6,13-14H,(H,11,12) |
InChIキー |
QBDJJDPLGPHNJV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=CNN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















